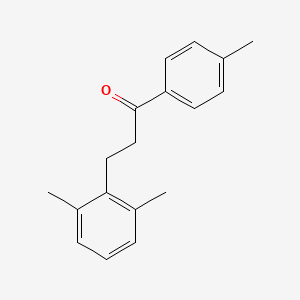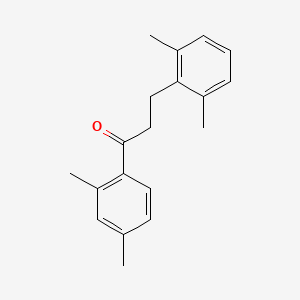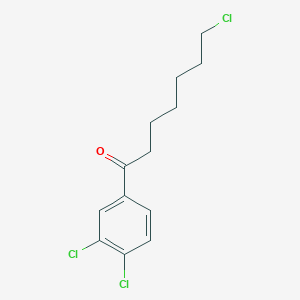
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane is a chemical compound with the molecular formula C13H15Cl3O. It has an average mass of 293.617 Da and a monoisotopic mass of 292.018860 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H15Cl3O, an average mass of 293.617 Da, and a monoisotopic mass of 292.018860 Da .Applications De Recherche Scientifique
Synthesis and Spectral Analysis 7-Chloro-1-(3,4-dichlorophenyl)-1-oxoheptane has been a subject of study in the synthesis and spectral analysis of complex organic compounds. For instance, Satheeshkumar et al. (2017) investigated the synthesis and spectral analysis of related compounds, highlighting their chemical reactivity and the importance of understanding their molecular geometry. The study provided insights into the compounds' physical properties like UV, emission, and fluorescent quantum yields, which were calculated and analyzed using various spectroscopic techniques and computational methods (Satheeshkumar et al., 2017).
Photochemical Properties Research into the photochemical properties of compounds similar to this compound has also been conducted. Heller et al. (1995) explored the synthesis of photochromic compounds through condensation reactions, offering a glimpse into the potential photochromic applications of these compounds. This research is pivotal in understanding the behavior of these compounds under light exposure and their possible applications in photochromic materials (Heller, Morgan, & Ottaway, 1995).
Structural and Reactivity Studies The influence of structural components on the reactivity of certain compounds has been a focus of studies in the past. Takeuchi et al. (1984) conducted a detailed investigation into the effects of aryl substituents on the valence tautomerism of specific cyclohepta derivatives. This study is significant for understanding the chemical behavior and stability of compounds under various conditions, which is essential for their practical applications in different scientific domains (Takeuchi, Fujimoto, Kitagawa, Fujii, & Okamoto, 1984).
Antibacterial Activity In the realm of biological applications, the antibacterial potential of compounds structurally related to this compound has been scrutinized. Liu et al. (2008) synthesized and evaluated the antibacterial activity of new oxime ester derivatives, revealing significant antibacterial properties against various bacteria. This research underscores the potential of these compounds in the development of new antibacterial agents (Liu, Song, Hailiang, & Zuo, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-1-(3,4-dichlorophenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKKSNVLIIEYBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645151 |
Source


|
| Record name | 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-02-9 |
Source


|
| Record name | 7-Chloro-1-(3,4-dichlorophenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(3,4-dichlorophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

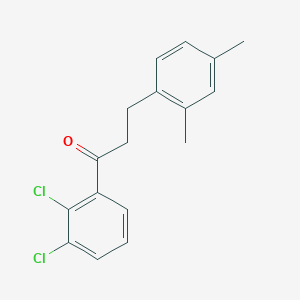
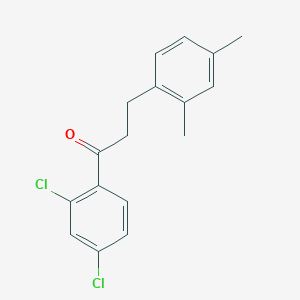
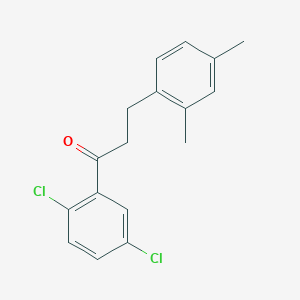
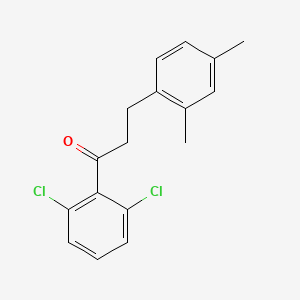




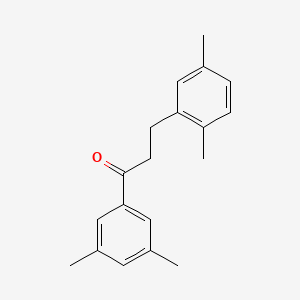

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)

